molecular formula C20H23BrN2O2 B2906984 (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 302574-52-3

(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide

Cat. No.: B2906984
CAS No.: 302574-52-3
M. Wt: 403.32
InChI Key: ZAGFHDOQGRTMGA-NTUHNPAUSA-N
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Description

(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a bromo-methoxyphenyl group and a diethylaminophenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide typically involves a multi-step process:

    Bromination: The starting material, 4-methoxyphenyl, undergoes bromination to introduce the bromo group at the 3-position.

    Amidation: The brominated product is then reacted with 4-(diethylamino)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Formation of the Prop-2-enamide Linkage: The final step involves the formation of the prop-2-enamide linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of a particular enzyme, thereby affecting the metabolic processes within the cell.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-chloro-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide: Similar structure but with a chloro group instead of a bromo group.

    (2E)-3-(3-fluoro-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide: Similar structure but with a fluoro group instead of a bromo group.

    (2E)-3-(3-iodo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide: Similar structure but with an iodo group instead of a bromo group.

Uniqueness

The presence of the bromo group in (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions that are not as readily achievable with other halogens, making this compound particularly valuable in synthetic chemistry.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-4-23(5-2)17-10-8-16(9-11-17)22-20(24)13-7-15-6-12-19(25-3)18(21)14-15/h6-14H,4-5H2,1-3H3,(H,22,24)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGFHDOQGRTMGA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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